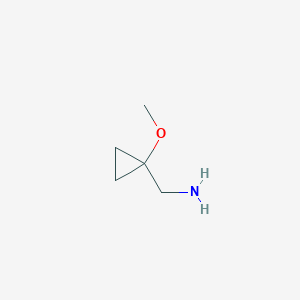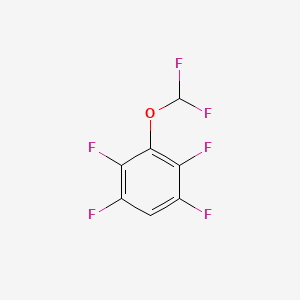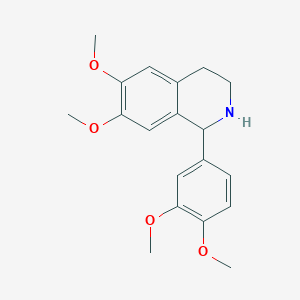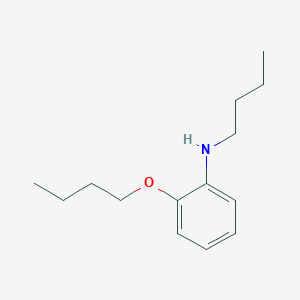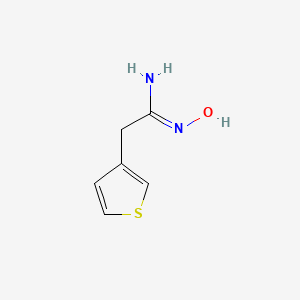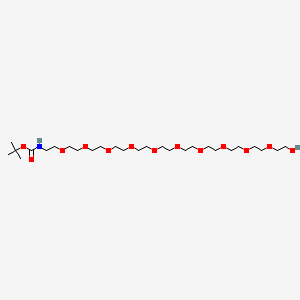
1,16-Dichloroperfluorohexadecane
Overview
Description
1,16-Dichloroperfluorohexadecane is a chemical compound with the molecular formula C16Cl2F32. It is a perfluorinated compound, meaning all hydrogen atoms in the hexadecane backbone are replaced by fluorine atoms, except for the two terminal chlorine atoms. This compound is known for its high thermal stability and resistance to chemical reactions, making it useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,16-Dichloroperfluorohexadecane can be synthesized through the direct fluorination of hexadecane using elemental fluorine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure complete fluorination while avoiding side reactions. The process involves:
Reactants: Hexadecane and elemental fluorine.
Catalyst: Cobalt trifluoride or similar fluorination catalysts.
Conditions: High temperature (around 150-200°C) and controlled fluorine gas flow.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in specialized reactors designed to handle the highly reactive fluorine gas. Safety measures are crucial due to the hazardous nature of fluorine .
Chemical Reactions Analysis
Types of Reactions
1,16-Dichloroperfluorohexadecane primarily undergoes substitution reactions due to the presence of chlorine atoms. These reactions include:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions or amines.
Electrophilic Substitution: The fluorinated backbone can undergo electrophilic substitution reactions, although these are less common due to the electron-withdrawing nature of fluorine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in polar solvents (e.g., water or ethanol) at moderate temperatures (50-100°C).
Electrophilic Substitution: Reagents such as sulfur trioxide or nitric acid under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Formation of hydroxylated or aminated perfluorohexadecane derivatives.
Electrophilic Substitution: Formation of sulfonated or nitrated perfluorohexadecane derivatives.
Scientific Research Applications
1,16-Dichloroperfluorohexadecane has several applications in scientific research and industry:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.
Biology: Employed in studies involving fluorinated surfactants and their interactions with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Mechanism of Action
The mechanism of action of 1,16-Dichloroperfluorohexadecane is primarily based on its chemical stability and resistance to degradation. In biological systems, it interacts with lipid membranes, altering their properties without being metabolized. In industrial applications, it forms protective coatings that repel water, oil, and other contaminants .
Comparison with Similar Compounds
Similar Compounds
1,16-Dibromoperfluorohexadecane: Similar structure but with bromine atoms instead of chlorine.
1,16-Diiodoperfluorohexadecane: Contains iodine atoms, offering different reactivity.
1,16-Difluoroperfluorohexadecane: Fluorine atoms at the terminal positions instead of chlorine.
Uniqueness
1,16-Dichloroperfluorohexadecane is unique due to its specific combination of chlorine and fluorine atoms, providing a balance of reactivity and stability. The chlorine atoms allow for selective substitution reactions, while the fluorinated backbone ensures high thermal and chemical stability .
Properties
IUPAC Name |
1,16-dichloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16-dotriacontafluorohexadecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16Cl2F32/c17-15(47,48)13(43,44)11(39,40)9(35,36)7(31,32)5(27,28)3(23,24)1(19,20)2(21,22)4(25,26)6(29,30)8(33,34)10(37,38)12(41,42)14(45,46)16(18,49)50 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKOZECVBPPZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16Cl2F32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


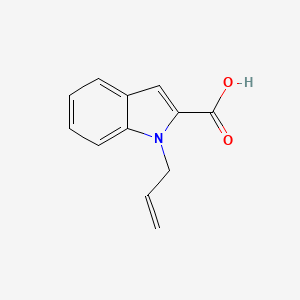
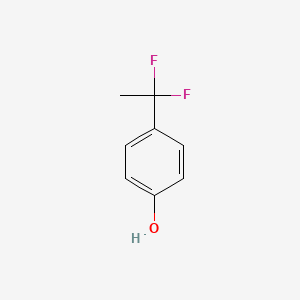
![4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol](/img/structure/B3105817.png)


![4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3105860.png)
